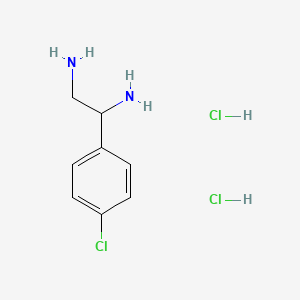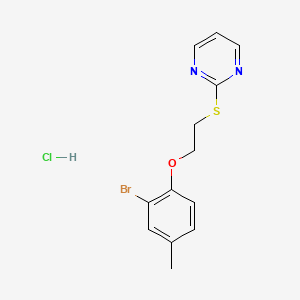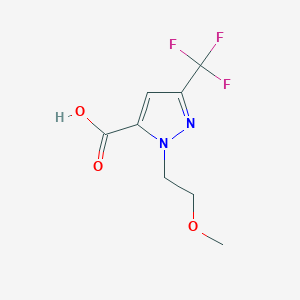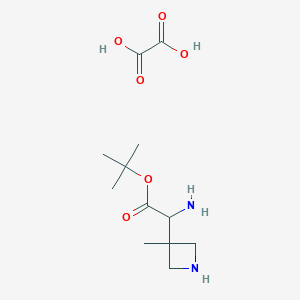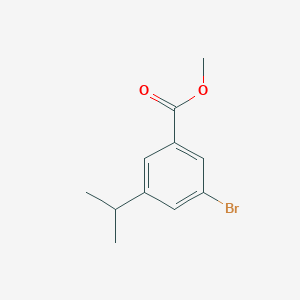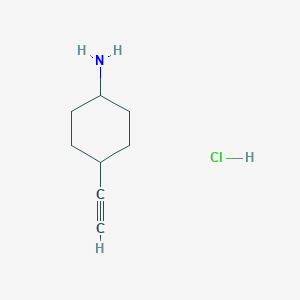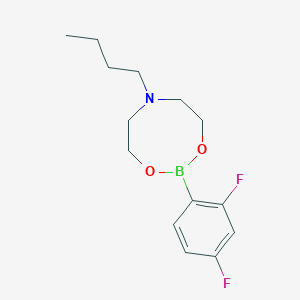
6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane
Übersicht
Beschreibung
6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane, commonly referred to as BDF, is an organic compound that is part of a family of compounds known as dioxazaborocanes. BDF has been the subject of extensive research due to its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and chemical engineering. BDF is a highly reactive compound, and as such, it has been used in a variety of laboratory experiments to study its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Ortho-Functionalized Arylboronic Acids and Oxaboroles Synthesis : The ortho-lithiated derivatives of protected phenylboronic acids, such as 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, have been prepared for synthesizing various ortho-functionalized arylboronic acids. These derivatives are crucial for accessing 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, which exhibit high rotational barriers around the Caryl bond, indicating their potential in material sciences and as ligands in catalysis (Dąbrowski, Kurach, Luliński, & Serwatowski, 2007).
Functionalization of Dihalophenylboronic Acids : The deprotonative lithiation of 6-butyl-2-(dihalophenyl)-(N–B)-1,3,6,2-dioxazaborocanes has been explored, revealing that these compounds can undergo selective transformations with electrophiles to afford functionalized halogenated arylboronic acids. This process highlights their utility in the targeted modification of arylboronic acids for use in organic synthesis and pharmaceuticals (Durka, Kurach, Luliński, & Serwatowski, 2009).
Materials Science and Coordination Chemistry
- Nitrogen-Boron Coordination in Pyridoxaboroles : The synthesis of pyridoxaboroles from halopyridines, including the use of 6-butyl-2-(3'-bromo-4'-pyridyl)-(N-B)-1,3,6,2-dioxazaborocan, has been demonstrated. These compounds form unique coordination polymers, indicating their potential applications in materials science and as models for studying nitrogen-boron coordination chemistry (Steciuk et al., 2015).
Novel Structural Insights and Applications
Structural Analysis of Chiral Vinyldioxazaborocanes : The study of chiral vinyldioxazaborocanes has provided insights into their molecular structures, which may be useful in asymmetric reactions. Understanding the N-B donor-acceptor bond lengths in these compounds is crucial for their potential applications in asymmetric synthesis and catalysis (Olmstead, Fettinger, Gamsey, Clary, & Singaram, 2006).
Dioxazaborocanes in Chemical Transformations : Dioxazaborocanes have been highlighted for their roles beyond mere boronic adduct isolation. They have been directly involved in chemical transformations, offering an alternative to organotrifluoroborate salts. This suggests their growing importance in organic synthesis and the development of new methodologies (Bonin, Delacroix, & Gras, 2011).
Eigenschaften
IUPAC Name |
6-butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BF2NO2/c1-2-3-6-18-7-9-19-15(20-10-8-18)13-5-4-12(16)11-14(13)17/h4-5,11H,2-3,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKNBFFXRJYTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-(2,4-difluorophenyl)-1,3,6,2-dioxazaborocane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



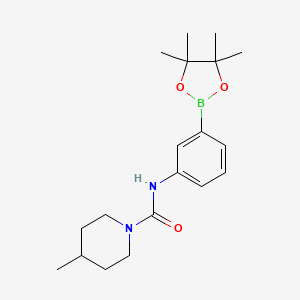
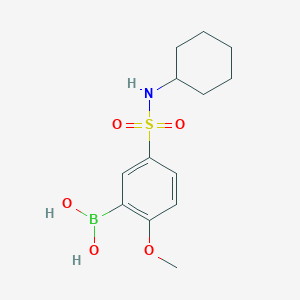
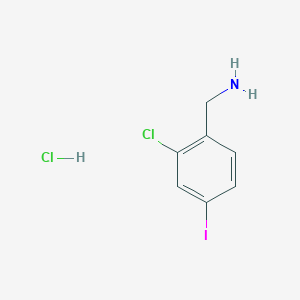
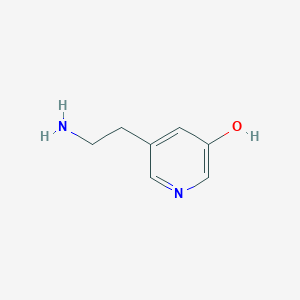
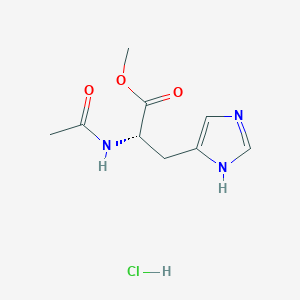
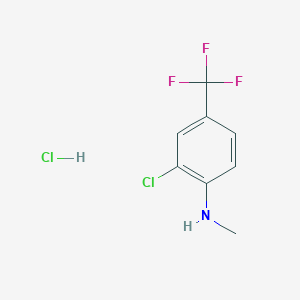
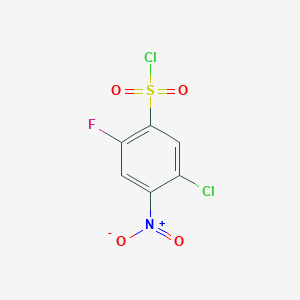
![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
